molecular formula C22H18F6N2O4 B2523107 N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide CAS No. 896676-94-1

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2523107
CAS No.: 896676-94-1
M. Wt: 488.386
InChI Key: RVJNSJGQYQZEBZ-UHFFFAOYSA-N
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Description

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H18F6N2O4 and its molecular weight is 488.386. The purity is usually 95%.
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Biological Activity

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Information:

  • Molecular Formula: C28H28N2O4
  • Molecular Weight: 456.5 g/mol
  • IUPAC Name: N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets and pathways:

  • Molecular Targets:
    • The compound may interact with specific enzymes or receptors involved in critical biological processes, including apoptosis and cell signaling pathways.
  • Pathways Involved:
    • It is hypothesized that the compound modulates signaling pathways related to cell growth and metabolism, potentially leading to antiproliferative effects in cancer cells.

Biological Activity

Research indicates that compounds structurally related to this compound exhibit significant biological activities:

  • Antiproliferative Effects: Similar quinoline derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis across various cancer cell lines. For instance, studies on quinoline-based compounds have shown promising results against human tumor xenografts .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibits proliferation in cancer cell lines
Apoptosis InductionTriggers programmed cell death via intrinsic pathways
Enzyme InteractionModulates activity of key metabolic enzymes

Case Studies

Several studies have highlighted the biological effects of related compounds:

  • Anticancer Activity:
    • A study on similar quinoline derivatives found significant antiproliferative activity against several human tumor cell lines with IC50 values ranging from 0.37 to 4.87 µM. These compounds were shown to induce apoptosis by activating caspases and inhibiting pathways related to cell survival .
  • Mechanistic Insights:
    • Research involving molecular docking has suggested that these compounds can form hydrogen bonds with target proteins such as EGFR (Epidermal Growth Factor Receptor), leading to inhibition of downstream signaling pathways crucial for tumor growth .

Future Directions

The unique structure of this compound presents opportunities for further research:

  • Drug Development: The compound's potential as a lead for developing new anticancer agents or anti-inflammatory drugs should be explored.
  • Target Identification: Future studies should focus on identifying specific molecular targets and elucidating the detailed mechanisms by which this compound exerts its biological effects.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures may exhibit significant biological activities, including:

  • Anticancer Properties : Quinoline derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer lines. For instance, studies have demonstrated that derivatives of 2-oxoquinolines can effectively target cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell growth and survival .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for developing new therapeutic agents targeting inflammatory diseases. Its structural characteristics allow it to interact with various enzymes and receptors involved in inflammatory processes .

Medicinal Chemistry

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide serves as a lead compound for the synthesis of new drugs targeting specific diseases. Its unique structure allows researchers to modify its functional groups to enhance potency and selectivity against various biological targets.

Drug Development

The compound's potential as an anticancer agent has been explored through various in vitro studies. For example, it has been evaluated for its effectiveness against a panel of human tumor cell lines using protocols established by the National Cancer Institute (NCI). These studies assess the compound's ability to inhibit cell growth and induce cytotoxicity .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of similar quinoline derivatives, compounds were screened against multiple cancer cell lines. Results indicated that certain structural modifications led to enhanced cytotoxic effects compared to standard treatments. This suggests that this compound could be further optimized for improved efficacy .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory potential of quinoline derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This highlights the therapeutic promise of this compound in treating conditions characterized by chronic inflammation .

Compound Biological Activity Mechanism of Action
This compoundAnticancerInhibition of cell proliferation
Similar Quinoline DerivativesAnti-inflammatoryModulation of cytokine release
Trifluoromethyl CompoundsAntimicrobialInteraction with microbial enzymes

Properties

CAS No.

896676-94-1

Molecular Formula

C22H18F6N2O4

Molecular Weight

488.386

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C22H18F6N2O4/c1-33-16-3-4-17(34-2)18-15(16)9-11(20(32)30-18)5-6-29-19(31)12-7-13(21(23,24)25)10-14(8-12)22(26,27)28/h3-4,7-10H,5-6H2,1-2H3,(H,29,31)(H,30,32)

InChI Key

RVJNSJGQYQZEBZ-UHFFFAOYSA-N

SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

solubility

not available

Origin of Product

United States

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